![molecular formula C24H25NO3 B3060368 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide CAS No. 30488-64-3](/img/structure/B3060368.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide
Overview
Description
Synthesis Analysis
The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide” involves several steps . The process involves the use of sodium borohydride, THF, BFEE, Nitrocarbol, frozen water, and concentrated hydrochloric acid . The reaction is carried out at 80°C for 4 hours, followed by cooling and desolvation . The final product is obtained through decompression desolventizing .Molecular Structure Analysis
The molecular formula of “N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide” is C12H17NO3 . Its molecular weight is 223.2683 . The IUPAC Standard InChI is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide” include the reaction of sodium borohydride with THF, BFEE, and Nitrocarbol . This is followed by the addition of frozen water and concentrated hydrochloric acid . The final product is obtained through decompression desolventizing .Physical And Chemical Properties Analysis
“N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide” has a density of 1.1±0.1 g/cm3 . Its boiling point is 408.4±35.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 66.0±3.0 kJ/mol . The flash point is 200.8±25.9 °C .Mechanism of Action
“N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide” is known to have antioxidant properties. It works by scavenging reactive oxygen species (ROS) in vitro and in vivo. It can also chelate metal ions, which can catalyze the production of ROS.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-27-21-14-13-18(17-22(21)28-2)15-16-25-24(26)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,23H,15-16H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNUUEWRLXGFSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952807 | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2-diphenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide | |
CAS RN |
30488-64-3 | |
Record name | NSC149616 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2-diphenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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